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Compound of Interest

Compound Name: 6-Methylanthranilic acid

Cat. No.: B1198090

CAS Number: 4389-50-8

This technical guide provides an in-depth overview of 6-Methylanthranilic acid, a versatile
building block in organic and medicinal chemistry. The information is tailored for researchers,
scientists, and professionals in drug development, presenting key properties, experimental
methodologies, and potential biological activities.

Chemical and Physical Properties

6-Methylanthranilic acid, also known as 2-amino-6-methylbenzoic acid, is a substituted
aromatic amino acid. Its chemical structure features a benzoic acid scaffold with an amino
group and a methyl group at positions 2 and 6, respectively. This substitution pattern imparts
specific chemical reactivity and physical characteristics to the molecule. A summary of its key
gquantitative properties is provided in the table below.
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Property Value Source(s)
CAS Number 4389-50-8 N/A
Molecular Formula CsHsNO2 N/A
Molecular Weight 151.16 g/mol N/A
Melting Point 128-130 °C (decomposes) [1]

Boiling Point Not available N/A

pKa 3.187 N/A
Solubility Soluble in methanol N/A

Synthesis and Reactivity

A common and established method for the synthesis of 6-Methylanthranilic acid is the
catalytic hydrogenation of 2-methyl-6-nitrobenzoic acid.[2] This reaction typically involves the
reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) in
a suitable solvent like methanol.

The presence of the amino and carboxylic acid functional groups makes 6-Methylanthranilic
acid a valuable intermediate for a variety of chemical transformations. It can undergo reactions
typical of primary amines, such as diazotization, and reactions characteristic of carboxylic
acids, including esterification and amide bond formation. Its utility as a building block in peptide
synthesis has been noted.[1]

Experimental Protocols
Synthesis of 6-Methylanthranilic Acid via Catalytic
Hydrogenation of 2-Methyl-6-nitrobenzoic Acid

This protocol is a general procedure and may require optimization based on specific laboratory
conditions and available equipment.

Materials:

e 2-Methyl-6-nitrobenzoic acid
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10% Palladium on carbon (Pd/C) catalyst

Methanol

Hydrogen gas (Hz)

Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon of Hz)

Magnetic stirrer and stir bar

Filtration apparatus (e.g., Buchner funnel with filter paper or Celite®)

Procedure:

In a suitable hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10
mol% relative to the substrate.

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.

Introduce hydrogen gas into the vessel to the desired pressure.

Stir the reaction mixture vigorously at room temperature.

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting
material is consumed.

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an
inert gas.

Filter the reaction mixture through a pad of Celite® or filter paper to remove the Pd/C
catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude 6-Methylanthranilic
acid.
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e The crude product can be further purified by recrystallization from an appropriate solvent
system.
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Solution-Phase Peptide Synthesis using 6-
Methylanthranilic Acid

This protocol outlines the general steps for incorporating 6-Methylanthranilic acid into a
dipeptide using solution-phase synthesis.

Materials:

6-Methylanthranilic acid (with its amino group protected, e.g., as a Boc or Fmoc derivative)

Another amino acid with its carboxyl group protected (e.g., as a methyl or ethyl ester)

Coupling agent (e.g., DCC, EDC)

Appropriate solvents (e.g., DCM, DMF)

Reagents for deprotection of the protecting groups
Procedure:

» Protection: Protect the amino group of 6-Methylanthranilic acid (e.g., with a Boc group) and
the carboxyl group of the second amino acid (e.g., as a methyl ester).

e Coupling: Dissolve the protected 6-Methylanthranilic acid and the protected second amino
acid in a suitable solvent. Add the coupling agent (e.g., DCC) to facilitate the formation of the
peptide bond.

o Work-up and Purification: After the reaction is complete, remove the byproducts of the
coupling reaction (e.g., DCU if DCC is used) by filtration. Purify the resulting dipeptide by
techniques such as column chromatography or recrystallization.
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o Deprotection: Selectively remove the protecting groups from the N-terminus and C-terminus
of the dipeptide to yield the final product.
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Potential Applications in Drug Development

Derivatives of anthranilic acid are known to possess a range of biological activities, including
anti-inflammatory and analgesic properties. This has led to the exploration of 6-
Methylanthranilic acid and its derivatives as potential therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of anthranilic acid derivatives are often attributed to their ability to
inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the
inflammatory pathway.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Adapted)

This is a generalized protocol for a colorimetric COX inhibitor screening assay that can be
adapted to test 6-Methylanthranilic acid.

Materials:

COX-1 and COX-2 enzymes (ovine or human recombinant)

e Assay buffer (e.g., 0.1 M Tris-HCI, pH 8.0)

¢ Heme cofactor

» Arachidonic acid (substrate)

o Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

o Test compound (6-Methylanthranilic acid dissolved in a suitable solvent, e.g., DMSO)

e 96-well microplate
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» Microplate reader

Procedure:

Reagent Preparation: Prepare solutions of the assay buffer, heme, enzymes, arachidonic
acid, and the test compound at the desired concentrations.

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX
enzyme (COX-1 or COX-2) to the appropriate wells.

Inhibitor Addition: Add the solution of 6-Methylanthranilic acid at various concentrations to
the inhibitor wells. For control wells, add the solvent alone.

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the
enzyme.

Substrate Addition: Add the colorimetric substrate to all wells, followed by the addition of
arachidonic acid to initiate the reaction.

Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590
nm for TMPD) over a specific time period.

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of
COX activity by 6-Methylanthranilic acid at each concentration and calculate the 1Cso
value.
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Potential Involvement in Signaling Pathways

While direct evidence for the role of 6-Methylanthranilic acid in specific signaling pathways is

limited, the known interactions of its derivatives with key inflammatory mediators suggest a
potential for modulating cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
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Derivatives of anthranilic acid have been shown to interact with targets such as mitogen-
activated protein kinases (MAPKSs). The MAPK signaling cascade is a crucial pathway involved
in regulating a wide range of cellular processes, including inflammation, cell proliferation, and
apoptosis. It is plausible that 6-Methylanthranilic acid or its derivatives could exert their
biological effects by modulating the activity of components within this pathway. Further
research is needed to elucidate the specific interactions and downstream consequences.
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Conclusion

6-Methylanthranilic acid is a valuable chemical entity with established methods for its
synthesis and clear potential for applications in drug discovery, particularly in the development
of anti-inflammatory agents. Its utility as a building block in organic synthesis further
underscores its importance for the research community. The provided protocols and conceptual
frameworks for its biological evaluation are intended to serve as a foundation for further
investigation into the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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